molecular formula C12H6BrClFN5O B1529663 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide CAS No. 1177415-98-3

8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Cat. No.: B1529663
CAS No.: 1177415-98-3
M. Wt: 370.56 g/mol
InChI Key: YZKZHTHBVCOZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H6BrClFN5O and its molecular weight is 370.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a synthetic compound with the molecular formula C12H6BrClFN5O and a molecular weight of 352.57 g/mol. It features a complex imidazo[1,2-b]pyridazine core, which is substituted with halogen atoms and a fluoropyridine moiety, enhancing its potential biological activity and reactivity. This compound is primarily studied for its antibacterial and anticancer properties.

Antibacterial Properties

Research indicates that derivatives of imidazo[1,2-b]pyridazine, including this compound, exhibit significant antibacterial activity against various pathogens, particularly Mycobacterium tuberculosis . The structure-activity relationship (SAR) analysis reveals that the presence of halogen atoms and the pyridine ring contributes to the enhanced efficacy of these compounds against bacterial strains .

Table 1: Antibacterial Activity Data

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosisTBD
Reference CompoundCiprofloxacin2 µg/mL

Antimycobacterial Activity

In addition to general antibacterial properties, this compound has shown promising results in antimycobacterial studies. Its derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis , with some exhibiting potent activity .

Anticancer Properties

The compound's potential anticancer activity is attributed to its ability to interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms .

Table 2: Anticancer Activity Data

Compound NameCancer Cell Line TargetedIC50 (µM)
This compoundHepG2 (liver cancer)TBD

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies help clarify how structural modifications influence biological activity .

Study on Leishmania spp.

In a study evaluating related compounds, one derivative was tested against the promastigote form of Leishmania donovani and the axenic amastigote form of Leishmania infantum . The derivative demonstrated significant activity with an EC50 of 0.38 µM against T. b. brucei but showed poor solubility in certain media . This highlights the importance of solubility and bioavailability in assessing the biological efficacy of similar compounds.

Pharmacokinetic Studies

Pharmacokinetic studies on imidazopyridines have been conducted to assess absorption, distribution, metabolism, and elimination (ADME) parameters. These studies are essential for understanding how modifications to the compound's structure can enhance its therapeutic profile .

Scientific Research Applications

Based on the search results, here's what is known about the compound 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide:

General Information

  • Name: this compound .
  • CAS Registry Number: 1177415-98-3 .
  • Intended Use: This chemical is intended for use in tests and research only, and is not to be used as a pharmaceutical, food, or household item . Any use outside of test research is not guaranteed .
  • Manufacturer: MATRIX SCIENTIFIC .
  • Storage Condition: Store at room temperature .

Known Information
Limited information is available regarding specific applications of this compound in the provided search results. Further investigation may be needed to find comprehensive data tables, case studies, and detailed research findings.

The search results mention related topics, such as:

  • The acaricidal properties of hemp essential oil against certain mites and ticks, identifying (E)-caryophyllene and ?-humulene as toxic to both ticks and mites .
  • Advanced methods for plant disease detection, including DNA-based and serological methods, as well as innovative approaches like differential mobility spectrometers and remote sensing techniques .
  • The biosynthesis of bibenzyls in Cannabis in response to fungal infection .
  • Using Bacillus spp. and Pseudomonas spp. as biocontrol agents against Botrytis cinerea and other Cannabis fungal pathogens .
  • Traditional Cannabis microbial safety testing methods .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves cyclization of halogenated precursors. For example, bromination and chlorination of imidazo[1,2-b]pyridazine derivatives under inert atmospheres (e.g., nitrogen) at 0–50°C, using catalysts like palladium or copper complexes . Multi-step protocols may include nucleophilic aromatic substitution (e.g., fluoropyridinyl group introduction) and coupling reactions (e.g., Suzuki or Heck) to attach functional groups . Key conditions include precise temperature control, anhydrous solvents (e.g., acetonitrile), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

  • Methodological Answer :

  • 1H/13C NMR : Look for aromatic proton signals in δ 7.0–9.5 ppm (imidazo-pyridazine core) and fluoropyridinyl protons at δ 8.5–9.5 ppm. Carbonyl carbons (amide) appear at ~165–170 ppm .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z for C₁₃H₈BrClFN₅O). Discrepancies >2 ppm suggest impurities .
  • IR : Amide C=O stretches at ~1650 cm⁻¹ and aromatic C-Br/C-Cl vibrations at 500–700 cm⁻¹ .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Use fume hoods for weighing and reactions .
  • Ventilation : Ensure airflow >0.5 m/s to prevent vapor accumulation.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC (silica gel, CHCl₃/MeOH 10:1) to track intermediates. Adjust stoichiometry if Rf values deviate .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for coupling efficiency. Pd catalysts often improve selectivity for fluoropyridinyl attachments .
  • Purification : Gradient elution (hexane → EtOAc) minimizes co-elution of brominated byproducts. Recrystallize in ethanol/water for >95% purity .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Validation : Re-test activity in standardized assays (e.g., kinase inhibition IC₅₀) with controls for batch variability .
  • Structural Analogs : Compare with derivatives (e.g., 3-Bromo-6-chloro-2-phenyl analogs) to isolate substituent effects. Fluoropyridinyl groups may enhance target binding vs. chlorophenyl .
  • Meta-Analysis : Use PubChem/CAS data to cross-reference solubility and stability metrics, which impact in vitro results .

Q. How can computational methods predict the reactivity of the bromo and chloro substituents in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for Suzuki couplings. Bromine typically exhibits lower activation energy than chlorine due to larger atomic radius and polarizability .
  • Molecular Docking : Simulate interactions with catalytic sites (e.g., Pd(0) centers). Chlorine’s electronegativity may hinder oxidative addition vs. bromine .
  • Solvent Parameters : COSMO-RS simulations predict solubility in DMF vs. THF, influencing reaction rates .

Properties

IUPAC Name

8-bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClFN5O/c13-6-3-10(14)19-20-9(5-17-11(6)20)12(21)18-8-1-2-16-4-7(8)15/h1-5H,(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKZHTHBVCOZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NC(=O)C2=CN=C3N2N=C(C=C3Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732518
Record name 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177415-98-3
Record name 8-Bromo-6-chloro-N-(3-fluoro-4-pyridinyl)imidazo[1,2-b]pyridazine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177415-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 250 mL round bottomed flask was charged with a mixture of 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylic acid and 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid (1.0 g, 4.31 mmol) 1D, 1,2-dichloroethane (33.2 mL), and DMF (0.267 mL, 3.45 mmol). To the resulting white suspension under nitrogen at room temperature was added oxalyl chloride (6.46 mL, 12.93 mmol) solution slowly via syringe, carefully monitoring gas evolution. Following cessation of bubbling, the reaction mixture was fitted with a reflux condenser and heated to 65° C. for 1 h, whereupon it slowly became a light yellow, homogeneous solution. The mixture was cooled to room temperature, toluene was added, and the solution was concentrated in vacuo. (This process was repeated two more times to remove excess oxalyl chloride.) The resulting solid was dried in vacuo. The light yellow solid was then suspended in 1,2-dichloroethane (33.2 mL) and charged with 3-fluoropyridin-4-amine (1.160 g, 10.34 mmol) and DIEA (4.52 mL, 25.9 mmol). The resulting light tan suspension stirred overnight at room temperature. The light brown suspension was filtered and washed with copious amounts of dichloromethane, which furnished a mixture of 6,8-dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide and 8-bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (1.240 g, 84% yield) as a tan solid. LC/MS, m/z 325.0 (M+1). HPLC Rt=2.823 min. LC/MS, m/z 369.8 (M+1). HPLC Rt=2.946 min. YMC S5 ODS-A column (4.6×50 mm) 0%-100% B. Solvent B: (90% MeOH, 10% H2O, 0.2% H3PO4). Solvent A: (10% MeOH, 90% H2O, 0.2% H3PO4). Gradient, start % B=0, final % B=100, gradient time 4 min, hold at 100% 1 min, flow rate 4 mL/min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
1D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.267 mL
Type
reactant
Reaction Step One
Quantity
33.2 mL
Type
solvent
Reaction Step One
Quantity
6.46 mL
Type
reactant
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Three
Name
Quantity
4.52 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A ˜1:1 mixture 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylic acid and 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid 1D (4.7 g, 18.6 mmol) was suspended in DCE (140 mL), and treated with neat oxalyl chloride (2.65 mL 30.4 mmol) followed by N,N-dimethylformamide (0.08 mL, 1.034 mmol). The reaction mixture was heated at 65° C. for 5 hours, concentrated and dried under high vacuum for 1 hr and taken into the next step without further purification. The crude mixture of acid chloride was suspended in DCE (100 mL) and treated with 3-fluoropyridin-4-amine (2.73 g, 24.31 mmol) and N,N-diisopropylethylamine (5.31 mL, 30.4 mmol) and stirred at room temperature for 2 hours. The reaction mixture was filtered through Buchner funnel, washed with DCE (2×25 mL) to isolate a 1:1 mixture of 6,8-dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide and 8-bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (5.2 g, 15.0 mmol, 80% yield) as light brown solid. LC/MS (Phenomenex Luna 5 micron C18 4.6×30 mm, 0 to 100 B in 2 min with 1 min hold time, Flow rate=5 mL/min, detection at 254 nm, Solvent A: 10% methanol/90% water/0.1% TFA; Solvent B: 10% water/90% methanol/0.1% TFA) Rt=1.1 (M+H=326.07 and M+H=372.01).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
2.65 mL
Type
reactant
Reaction Step Three
Quantity
2.73 g
Type
reactant
Reaction Step Four
Quantity
5.31 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
140 mL
Type
solvent
Reaction Step Six
Quantity
0.08 mL
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.